B1575057 MAGE-3 (267-282)

MAGE-3 (267-282)

Cat. No.: B1575057
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MAGE-3 (267-282) is a 16-amino acid peptide (ACYEFLWGPRALVETS) derived from the melanoma-associated antigen 3 (MAGE-3), a member of the MAGE-A family of cancer-testis antigens. It is encoded by the MAGEA3 gene located on chromosome Xq28 .

Properties

sequence

ACYEFLWGPRALVETS

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 3 (267-282); MAGE-3 (267-282)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar MAGE-Derived Peptides

Peptide Sequence and HLA Restriction

Peptide Sequence HLA Restriction Immune Cell Target Key Studies
MAGE-3 (267-282) ACYEFLWGPRALVETS HLA-DR1 CD4+ T cells
MAGE-3 (271-279) FLWGPRALV HLA-A2 CD8+ CTLs
MAGE-3 (168-176) EVDPIGHLY HLA-A1 CD8+ CTLs
MAGE-12 (267-282) ACYEFLWGPRALVETS HLA-DR1 CD4+ T cells

Notes:

  • MAGE-3 (267-282) shares 100% sequence identity with MAGE-12 (267-282), leading to cross-reactive CD4+ T cell responses .
  • MAGE-3 (271-279) is a nested epitope within MAGE-3 (267-282) but requires HLA-A2 for CTL activation .

Expression Levels and Immune Recognition

Table 1: Expression and Immunogenicity in Tumor Models
Peptide Tumor Type Expression Level (QRT-PCR) CTL Recognition Efficiency Clinical Relevance
MAGE-3 (267-282) SCCHN, NSCLC Variable (↑ post-DAC*) Strong CD4+ response Vaccine candidate
MAGE-3 (271-279) Melanoma, SCCHN Low baseline Limited (↑ post-DAC*) Limited efficacy
MAGE-3 (168-176) Melanoma High Robust CTL lysis Proven efficacy

*DAC = 5-Aza-2'-deoxycytidine (demethylating agent).
Key Findings :

  • MAGE-3 (271-279) requires ≥100-fold upregulation via DAC to achieve CTL recognition in SCCHN .
  • MAGE-3 (168-176) shows consistent recognition in HLA-A1+ melanomas without DAC .

Homology Across MAGE Family Members

Table 2: Sequence Homology (%)
Gene MAGE-1 MAGE-3 MAGE-3b MAGE-X2 MAGE-12
MAGE-1 100 83 98 88 85
MAGE-3 - 100 98 88 95
MAGE-12 - 95 - - 100

Source :

  • High homology between MAGE-3 and MAGE-12 explains cross-reactive T cell responses .

Clinical Response Rates

Table 3: Immune Response Rates in Clinical Cohorts
Peptide Cohort Size Immune Response Rate Clinical Outcome Study
MAGE-3 (267-282) 8 patients 87.5% (CD4+ response) Tumor cell lysis
MAGE-3 (271-279) 11 patients 36% (CTL precursors) No tumor lysis
MAGE-3 protein + adjuvant 8 patients 50% (CD8+ response) Partial remission

Implications :

  • MAGE-3 (267-282) elicits stronger CD4+ responses, which may enhance antigen presentation and CTL priming .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.